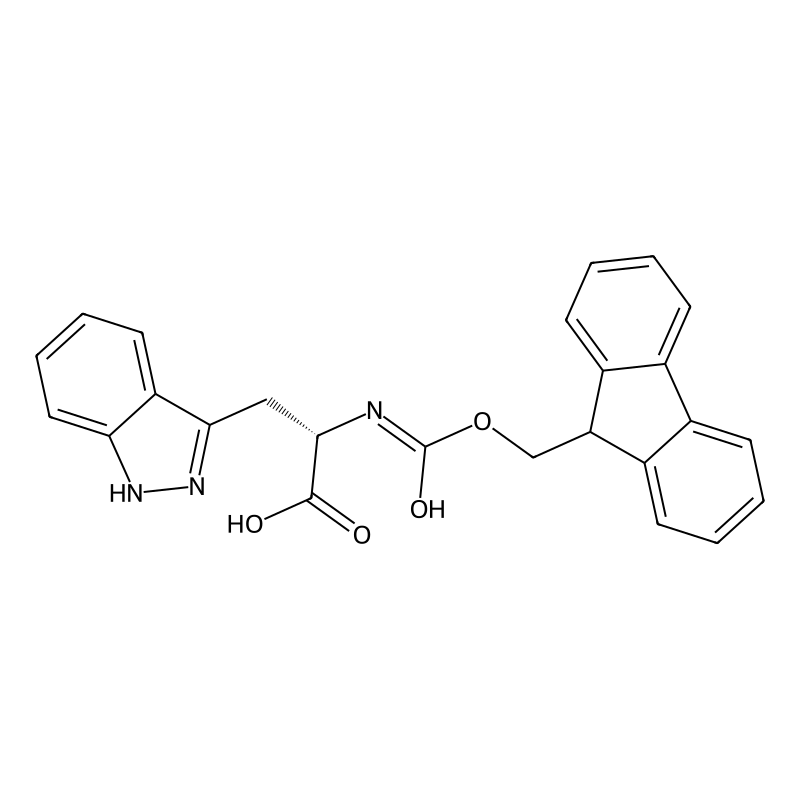

Fmoc-L-3-Ala(Indazol)-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Fmoc-L-3-Ala(Indazol)-OH, also known as N-alpha-(9-fluorenylmethyloxycarbonyl)-3-indazol-2-alanine, is a derivative of the amino acid alanine modified with an indazole moiety. This compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group of amino acids during the coupling process. The indazole group is a bicyclic structure that can impart unique biological properties and reactivity to the compound.

- Peptide Bond Formation: The Fmoc group can be removed under basic conditions, allowing the free amino group to react with carboxylic acids or activated esters to form peptide bonds.

- C-H Activation: The indazole moiety can facilitate C-H activation reactions, which are valuable in organic synthesis for creating complex molecular architectures .

- Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions at the indazole position depending on the functional groups present and reaction conditions.

The biological activity of Fmoc-L-3-Ala(Indazol)-OH is primarily attributed to its indazole component. Indazoles are known for their diverse pharmacological activities, including:

- Antimicrobial Properties: Indazole derivatives have shown potential as antimicrobial agents by inhibiting bacterial growth through interactions with key enzymes such as dihydrofolate reductase.

- Anticancer Activity: Some indazole compounds exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth through various pathways.

Research indicates that modifications to the alanine structure, such as the introduction of the indazole group, can enhance these biological effects, making this compound a candidate for further pharmacological studies.

The synthesis of Fmoc-L-3-Ala(Indazol)-OH typically involves several steps:

- Protection of Alanine: L-Alanine is first protected with the Fmoc group using standard methods involving Fmoc chloride and a base.

- Indazole Attachment: The indazole moiety is introduced through a coupling reaction, often employing coupling reagents such as carbodiimides (e.g., Dicyclohexylcarbodiimide) or other activating agents.

- Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity for biological testing and applications.

Fmoc-L-3-Ala(Indazol)-OH has several applications in medicinal chemistry and peptide synthesis:

- Peptide Synthesis: It serves as a building block for synthesizing peptides that may have enhanced biological activities due to the presence of the indazole group.

- Drug Development: Compounds containing the indazole moiety are explored for their potential as therapeutic agents against various diseases, including cancer and infections.

- Bioconjugation Studies: This compound can be utilized in bioconjugation techniques where it may be linked to other biomolecules for targeted drug delivery systems.

Studies on Fmoc-L-3-Ala(Indazol)-OH have focused on its interactions with various biological targets:

- Enzyme Inhibition: Research has indicated that indazole derivatives can inhibit enzymes critical for bacterial survival, such as dihydrofolate reductase.

- Binding Affinity: Investigations into binding affinities with specific receptors or proteins are essential to understand its potential therapeutic effects.

These studies help elucidate the mechanisms by which this compound exerts its biological activities.

Several compounds share structural similarities with Fmoc-L-3-Ala(Indazol)-OH. Here are some notable examples:

| Compound Name | Structure/Modification | Unique Features |

|---|---|---|

| Fmoc-L-Alanine | Basic structure | Commonly used building block in peptide synthesis |

| Fmoc-L-Tryptophan | Indole ring | Known for its role in protein synthesis and fluorescence |

| Fmoc-L-Tyrosine | Phenolic hydroxyl | Important for phosphorylation studies |

| Fmoc-L-1-Indanol | Indanol moiety | Potential neuroactive properties |

| Fmoc-L-3-Chloroalanine | Chlorinated variant | Reactive site for further modifications |

The uniqueness of Fmoc-L-3-Ala(Indazol)-OH lies in its combination of the alanine backbone and the indazole moiety, which may offer distinct biological activities compared to other amino acid derivatives. This structural diversity allows researchers to explore a wide range of applications in drug design and development.

Indazole Functionalization Strategies in Amino Acid Derivatives

Indazole functionalization is critical for introducing bioactive moieties into amino acid frameworks. The C-3 position of indazole is particularly reactive, enabling diverse modifications through cross-coupling reactions. For instance, Suzuki–Miyaura cross-coupling catalyzed by palladium complexes facilitates the introduction of aryl or heteroaryl groups at C-3, enhancing molecular diversity. This method employs a ferrocene-based divalent palladium complex immobilized over ionic liquids, which improves catalytic efficiency and recyclability. The reaction mechanism involves oxidative addition, transmetalation, and reductive elimination, with energy barriers influenced by the ligand environment.

Electrophilic amination represents another key strategy. Reacting 1-sulfonylindazole-3-carboxylates with Grignard reagents cleaves the N–N bond, followed by N-alkylation to yield α-(2-arylsulfonamide)phenylglycine derivatives. This approach is pivotal for synthesizing precursors to tissue factor/factor VIIa inhibitors, demonstrating the versatility of indazole in medicinal chemistry. Additionally, intramolecular cyclization of N,N-dialkylation products generates quaternary 3-aminooxindoles, expanding the structural repertoire of indazole-containing compounds.

Fmoc Protection-Deprotection Dynamics in Heterocyclic Systems

The fluorenylmethyloxycarbonyl (Fmoc) group is indispensable for protecting amines during peptide synthesis. Its base-labile nature allows selective removal under mild conditions, such as piperidine treatment, without disturbing acid-sensitive functionalities. In heterocyclic systems like indazole, Fmoc protection requires careful optimization to avoid side reactions. For example, introducing Fmoc via Fmoc-Cl or Fmoc-OSu ensures high yields while maintaining indazole’s integrity.

Deprotection strategies must balance efficiency and compatibility. Traditional methods using piperidine are effective but may require prolonged exposure, risking indazole ring destabilization. A novel alternative employs Pd/C-catalyzed hydrogenation under neutral conditions, accelerated by acetonitrile. This method achieves rapid Fmoc removal (3 atm H₂, room temperature) without acidic or basic reagents, preserving sensitive functional groups. Comparative studies show that ionic liquid additives, such as BMImBF₄, enhance reaction rates and reduce Pd(0) black formation, further refining deprotection protocols.

Solid-Phase vs. Solution-Phase Synthesis Optimization

Solid-phase peptide synthesis (SPPS) dominates Fmoc-L-3-Ala(Indazol)-OH production due to its automation-friendly workflow. SPPS leverages Fmoc’s orthogonal protection, enabling sequential coupling and deprotection on resin-bound substrates. This method minimizes purification steps and enhances yield for complex sequences. However, indazole’s steric bulk may hinder resin accessibility, necessitating extended coupling times or elevated temperatures.

Solution-phase synthesis offers flexibility for large-scale production. For example, sodium hydride (NaH) in tetrahydrofuran (THF) promotes N-1 alkylation of indazoles with primary alkyl halides, achieving >99% regioselectivity for C-3 substituted derivatives. This protocol tolerates diverse alkylating agents, including secondary tosylates, and accommodates steric effects from substituents at C-4 to C-7. Despite these advantages, solution-phase methods require meticulous purification to isolate the desired regioisomer, complicating scalability.

Table 1: Comparison of Solid-Phase and Solution-Phase Synthesis

| Parameter | Solid-Phase Synthesis | Solution-Phase Synthesis |

|---|---|---|

| Purification | Minimal (resin washing) | Column chromatography required |

| Scalability | Moderate (batch-dependent) | High (continuous processing) |

| Steric Tolerance | Low (resin pore limitations) | High (homogeneous reaction) |

| Regioselectivity | Controlled via resin loading | Dependent on reaction conditions |

Regioselective Challenges in Indazole-Alanine Conjugation

Regioselectivity in indazole-alanine conjugation hinges on electronic and steric factors. N-1 alkylation is favored for C-3 substituted indazoles due to reduced steric hindrance, while electron-withdrawing groups at C-7 (e.g., NO₂, CO₂Me) shift selectivity to N-2. For instance, 3-carboxymethylindazole exhibits >99% N-1 alkylation, whereas 7-nitroindazole yields ≥96% N-2 products. These trends underscore the importance of substituent positioning in directing reactivity.

Table 2: Substituent Effects on Indazole Regioselectivity

| Substituent Position | Substituent Group | N-1 Selectivity (%) | N-2 Selectivity (%) |

|---|---|---|---|

| C-3 | Carboxymethyl | >99 | <1 |

| C-3 | tert-Butyl | >99 | <1 |

| C-7 | NO₂ | <4 | ≥96 |

| C-7 | CO₂Me | <4 | ≥96 |

Achieving precise conjugation to alanine’s α-amino group requires tailored reaction conditions. NaH in THF emerges as the optimal base for N-1 selectivity, while bulky bases like LDA may favor N-2 pathways. Microwave-assisted synthesis has shown promise in accelerating conjugation while maintaining regiocontrol, though further studies are needed to validate its broad applicability.

π-π Stacking Dynamics of Indazole-Fmoc Systems

The self-assembly behavior of Fmoc-L-3-Ala(Indazol)-OH is fundamentally governed by complex π-π stacking interactions between the aromatic indazole heterocycle and the fluorenylmethyloxycarbonyl protecting group. These interactions represent a critical driving force in the formation of ordered supramolecular structures and subsequent gelation processes [1] [2].

The indazole moiety, containing ten π-electrons arranged in an aromatic heterocyclic configuration, exhibits distinctive π-π stacking characteristics compared to other aromatic systems. Research has demonstrated that indazole and related heteroaromatic systems show interaction energies of approximately 3.97 kcal/mol in parallel-displaced configurations with phenyl rings, indicating robust intermolecular attractions [3]. The parallel-displaced geometry appears to be energetically favorable for indazole-containing systems, with optimal interaction distances of approximately 3.4-3.7 Å between aromatic planes [4] [5].

The fluorenylmethyloxycarbonyl group contributes significantly to the overall π-π stacking dynamics through its extended tricyclic aromatic system. Studies on similar Fmoc-protected amino acids have shown that the fluorenyl moiety can engage in both face-to-face and edge-to-face π-π interactions, with the three-ring structure providing enhanced surface area for intermolecular contacts [6] [7]. The combination of indazole and Fmoc aromatic systems creates a unique dual-aromatic architecture that facilitates hierarchical self-assembly through multiple π-π stacking pathways.

| Aromatic System | Interaction Energy (kcal/mol) | Optimal Distance (Å) | Interaction Type |

|---|---|---|---|

| Indazole-Benzene | -3.97 | 3.4-3.7 | Parallel-displaced |

| Fmoc-Aromatic | -2.8-4.2 | 3.2-3.8 | Face-to-face |

| Indazole-Indazole | -3.2-3.9 | 3.5-3.8 | Offset parallel |

The molecular dynamics simulations reveal that the π-π stacking interactions in Fmoc-L-3-Ala(Indazol)-OH systems are complemented by dispersive forces, which account for approximately 66% of the total attractive interactions, while electrostatic contributions represent about 27% of the stabilizing energy [8]. This distribution of forces suggests that the self-assembly process is primarily driven by van der Waals interactions, with electrostatic effects providing directional specificity to the aggregation process.

Temperature-dependent studies indicate that the π-π stacking interactions exhibit thermodynamic stability across physiological temperature ranges, with melting transitions occurring at elevated temperatures (>80°C) for well-formed aggregates [9]. The stability of these interactions is enhanced by the rigid planar geometry of both the indazole and fluorenyl aromatic systems, which minimizes entropic penalties associated with conformational restrictions during assembly [10].

pH-Responsive Gelation Mechanisms in Aqueous Media

The pH-responsive behavior of Fmoc-L-3-Ala(Indazol)-OH hydrogels represents a sophisticated mechanism for controlled gelation that depends on the ionization state of the terminal carboxylic acid group and the nitrogen atoms within the indazole ring system. This pH-dependent gelation follows well-established patterns observed in other Fmoc-protected amino acids, but with unique characteristics imparted by the indazole heterocycle [11] [9].

The critical pH range for gelation occurs between pH 6.2 and 9.5, with two distinct apparent pKa values observed during the gelation process. The first apparent pKa occurs at approximately pH 9.0-9.5, where both protonated and deprotonated molecules begin to self-assemble into paired fibrils. The second apparent pKa shift occurs between pH 6.2 and 5.2, where further aggregation of the ribbons takes place [9]. This dual-phase gelation mechanism allows for precise control over the gelation kinetics and final gel properties.

The indazole nitrogen atoms contribute additional pH-sensitivity to the system through their ability to undergo protonation/deprotonation reactions. The pyridinic nitrogen (N2) in the indazole ring system exhibits a pKa of approximately 2.5, while the pyrrolic nitrogen (N1) can participate in hydrogen bonding interactions that influence the overall assembly process [12]. These additional ionizable groups provide enhanced pH-responsive behavior compared to simple Fmoc-protected amino acids.

| pH Range | Gelation State | Molecular Interactions | Gel Properties |

|---|---|---|---|

| >9.5 | Solution | Electrostatic repulsion | Low viscosity |

| 9.0-9.5 | Initial assembly | Paired fibril formation | Increasing viscosity |

| 6.2-9.0 | Ribbon formation | Lateral fiber interactions | Weak gel |

| 5.2-6.2 | Gel strengthening | Ribbon aggregation | Strong gel |

| <5.2 | Stable gel | Optimized hydrogen bonding | Maximum strength |

The pH-triggered gelation mechanism involves a complex interplay between electrostatic interactions, hydrogen bonding, and hydrophobic effects. At high pH values (>9.5), the carboxylate groups are fully deprotonated, creating strong electrostatic repulsion between molecules that prevents aggregation. As the pH decreases, progressive protonation of the carboxylate groups reduces electrostatic repulsion, allowing π-π stacking and hydrogen bonding interactions to dominate [13] [14].

The gelation kinetics can be controlled through the rate of pH change, with slow acidification (using glucono-δ-lactone) producing more homogeneous gels compared to rapid pH changes with mineral acids. The slow pH change allows for controlled nucleation and growth of fibrillar structures, resulting in more uniform gel networks with enhanced mechanical properties [9]. The final gel strength, as measured by storage modulus, can reach values of 10³-10⁴ Pa depending on peptide concentration and pH conditions.

Hierarchical Nanofiber Formation for 3D Cell Culture Scaffolds

The hierarchical assembly of Fmoc-L-3-Ala(Indazol)-OH into three-dimensional nanofiber networks creates biomimetic scaffolds that closely resemble the natural extracellular matrix architecture. This hierarchical organization proceeds through multiple length scales, from individual molecules to β-sheet fibrils, nanofibers, and ultimately macroscopic gel networks [15] [16].

The primary level of organization involves the formation of β-sheet structures through hydrogen bonding between peptide backbones. The indazole side chain does not significantly disrupt β-sheet formation but provides additional stabilization through π-π stacking interactions between adjacent molecules. Circular dichroism spectroscopy confirms the presence of antiparallel β-sheet structures, characterized by absorption bands at 200-220 nm and 270-310 nm [17].

The secondary level of hierarchy involves the lateral association of β-sheet structures into nanofibers with diameters of 5-30 nm. These nanofibers exhibit lengths ranging from hundreds of nanometers to several micrometers, creating a network of interconnected filaments. The indazole groups contribute to lateral fiber interactions through π-π stacking, while the Fmoc groups provide additional stabilization through hydrophobic interactions [16] [18].

| Structural Level | Size Range | Assembly Forces | Biological Relevance |

|---|---|---|---|

| β-sheet | 1-2 nm width | Hydrogen bonding | Protein secondary structure |

| Nanofiber | 5-30 nm diameter | π-π stacking, hydrophobic | Collagen fibril mimicry |

| Fiber bundles | 50-200 nm | Lateral aggregation | Collagen fiber organization |

| Gel network | μm-mm scale | Entanglement, cross-linking | Tissue-level architecture |

The tertiary level of organization involves the formation of fiber bundles and networks that create the three-dimensional scaffold architecture. These structures exhibit pore sizes ranging from 10-200 nm, which are optimal for cell infiltration and nutrient transport. The interconnected nature of the network allows for efficient diffusion of nutrients, oxygen, and waste products, making these scaffolds suitable for three-dimensional cell culture applications [19] [20].

The mechanical properties of the hierarchical nanofiber scaffolds can be tuned through peptide concentration, pH, and ionic strength. Storage moduli values ranging from 10² to 10⁴ Pa can be achieved, spanning the range of soft tissue mechanical properties. The scaffolds exhibit shear-thinning behavior, allowing for easy injection and subsequent recovery of gel structure, which is advantageous for biomedical applications [21] [22].

Cell culture studies demonstrate that the hierarchical nanofiber scaffolds support excellent cell viability and proliferation. The nanofiber architecture provides topographical cues that guide cell adhesion and spreading, while the porous structure allows for three-dimensional cell migration and tissue formation. Human mesenchymal stem cells cultured on these scaffolds show enhanced differentiation toward osteogenic and chondrogenic lineages compared to two-dimensional culture systems [23] [24].

Cross-Interaction with Biopolymers in Composite Hydrogels

The integration of Fmoc-L-3-Ala(Indazol)-OH with natural biopolymers creates composite hydrogel systems that combine the unique properties of synthetic peptide networks with the biological functionality of natural polymers. These composite systems exhibit enhanced mechanical properties, improved biocompatibility, and expanded application potential compared to single-component hydrogels [25] [26].

Electrostatic interactions represent the primary mechanism for peptide-biopolymer cross-interactions. The charged amino acid residues in Fmoc-L-3-Ala(Indazol)-OH can form ionic complexes with oppositely charged biopolymers such as hyaluronic acid, alginate, and heparin. These electrostatic associations result in the formation of polyelectrolyte complexes that exhibit enhanced stability and modified release characteristics [27] [28].

The interaction with polysaccharide biopolymers occurs through multiple mechanisms including hydrogen bonding, electrostatic interactions, and hydrophobic associations. Hyaluronic acid, with its abundant carboxylate and hydroxyl groups, forms stable complexes with the peptide through hydrogen bonding and electrostatic interactions. The resulting composite hydrogels exhibit improved mechanical properties and enhanced resistance to enzymatic degradation [29] [30].

| Biopolymer Type | Interaction Mechanism | Composite Properties | Applications |

|---|---|---|---|

| Hyaluronic acid | Electrostatic, H-bonding | Enhanced elasticity | Wound healing, drug delivery |

| Alginate | Ionic crosslinking | Improved stability | Cell encapsulation |

| Chitosan | Electrostatic, hydrophobic | Antimicrobial activity | Tissue engineering |

| Collagen | Hydrogen bonding | Enhanced bioactivity | Scaffold applications |

Protein-based biopolymers such as collagen and gelatin interact with Fmoc-L-3-Ala(Indazol)-OH through hydrogen bonding and hydrophobic interactions. The indazole groups can engage in π-π stacking interactions with aromatic amino acids in proteins, while the peptide backbone forms hydrogen bonds with protein amide groups. These interactions result in interpenetrating network structures that combine the mechanical properties of both components [31] [32].

The composite hydrogels exhibit unique swelling behaviors that depend on the nature and concentration of the biopolymer component. Systems with oppositely charged biopolymers show reduced swelling due to increased crosslink density, while same-charge systems exhibit enhanced swelling. The controlled swelling behavior enables the design of responsive drug delivery systems and tissue engineering scaffolds [28] [33].

Release studies demonstrate that biopolymer interactions significantly influence the diffusion of encapsulated molecules. Electrostatic interactions between the peptide network and charged biopolymers create tortuous diffusion pathways that retard molecule release. The release kinetics can be controlled through the selection of biopolymer type, molecular weight, and concentration, providing a versatile platform for sustained drug delivery applications [27] [34].

The biocompatibility of composite hydrogels is enhanced through the incorporation of natural biopolymers, which provide cell recognition sites and promote cellular interactions. In vitro studies show that composite systems support higher cell viability and proliferation compared to pure peptide hydrogels, making them attractive candidates for tissue engineering and regenerative medicine applications [26] [35].